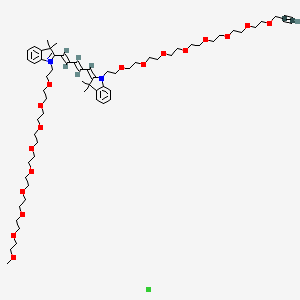
N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its water solubility, biocompatibility, and fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the core structure. This can be achieved through various coupling reactions, such as esterification or amidation.
Propargylation: Introduction of a propargyl group to one end of the PEG chain. This is often done using propargyl bromide in the presence of a base.
Cy5 Conjugation: The final step involves the conjugation of the Cy5 dye to the PEGylated structure. This can be done using click chemistry, where the alkyne group of the propargyl-PEG reacts with an azide-functionalized Cy5 dye.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of automated synthesizers and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The PEG chains can undergo substitution reactions, particularly at the terminal functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride might be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a fluorescent probe.
Biology: Employed in imaging studies, such as fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and as a part of drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 involves its fluorescent properties. The Cy5 dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using various imaging techniques. The PEG chains enhance the solubility and biocompatibility of the compound, allowing it to be used in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy3: Similar structure but with a Cy3 dye, which has different fluorescent properties.
N-(m-PEG9)-N’-(propargyl-PEG8)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, offering different excitation and emission wavelengths.
Uniqueness
N-(m-PEG9)-N’-(propargyl-PEG8)-Cy5 is unique due to its specific combination of PEG chains and Cy5 dye, providing a balance of solubility, biocompatibility, and fluorescent properties that are ideal for various applications in research and industry.
Eigenschaften
Molekularformel |
C63H99ClN2O17 |
|---|---|
Molekulargewicht |
1191.9 g/mol |
IUPAC-Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |
InChI |
InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VABDRXYBYVPCHX-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
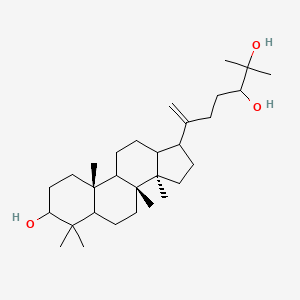

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
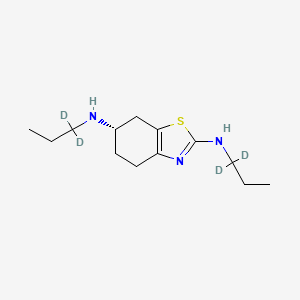


![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
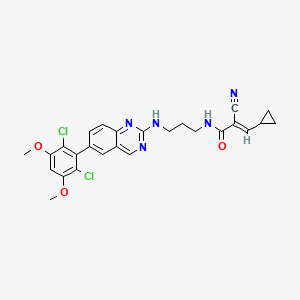
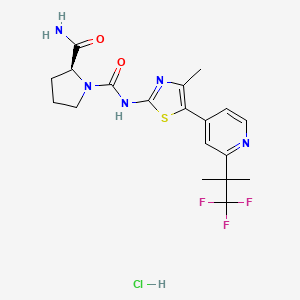
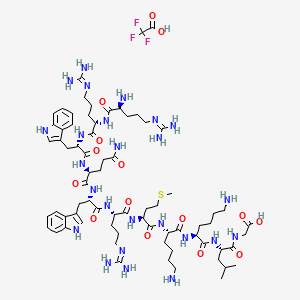
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)

